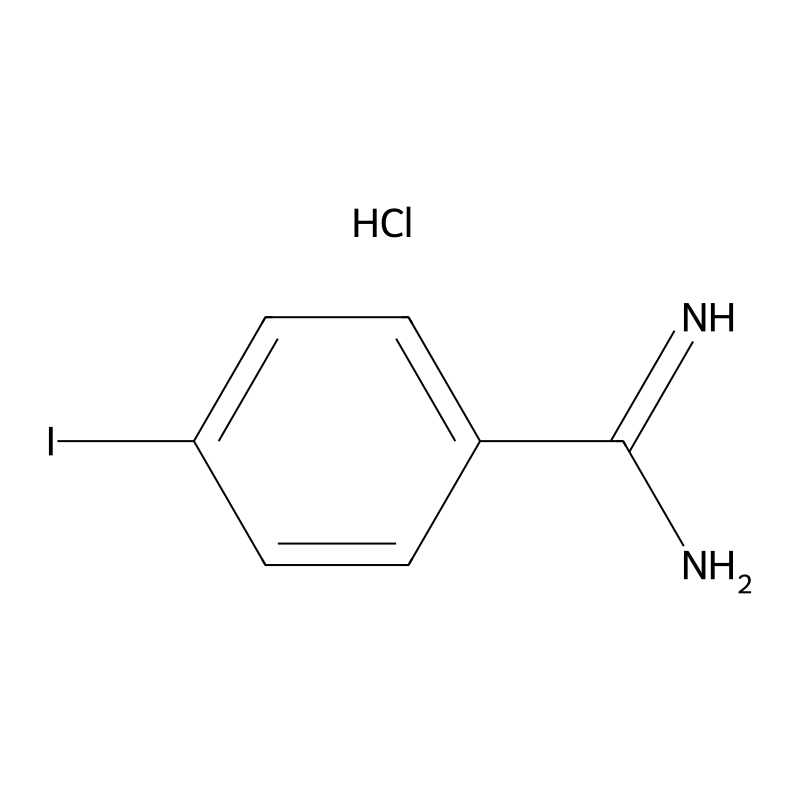

4-Iodo-benzamidine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Functionalized Imidazoles

Application: 4-Iodo-benzamidine hydrochloride has been used in the synthesis of functionalized imidazoles. These compounds have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc.

Method: The synthetic routes for a variety of imidazoles through microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions have been demonstrated.

Results: The synthesized imidazoles have shown great practical applications such as heterogeneous catalysis, photocatalysis, separation and storage, and energy-related functions .

Inhibitor of Trypsin-like Enzymes

Results: The synthesized inhibitors displayed a significant difference in inhibitory activity between isomeric states, indicating the potential for light-controlled drug activity .

Synthesis of Photoswitchable Molecules

Results: The synthesized molecules displayed a significant difference in binding activity between isomeric states, indicating the potential for light-controlled drug activity .

4-Iodo-benzamidine hydrochloride is an organic compound with the molecular formula and a molecular weight of 282.51 g/mol. It is characterized as a hydrochloride salt of 4-iodobenzamidine, which features an iodine atom at the para position of the benzamidine structure. This compound is known for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents due to its unique structural properties and biological activities .

There is no current information available on the mechanism of action of 4-Iodo-benzamidine hydrochloride.

- No specific safety information is available on this compound. However, as a general precaution, any unknown organic compound should be handled with care, following standard laboratory safety protocols. This includes wearing gloves, eye protection, and working in a fume hood.

- Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles, making it a useful intermediate in organic synthesis.

- Formation of Amides: Reacting with carboxylic acids or their derivatives can yield amides, expanding its utility in synthetic chemistry.

- Reduction Reactions: The amidine functional group can undergo reduction to form corresponding amines or other derivatives, depending on the conditions used.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for further modifications .

4-Iodo-benzamidine hydrochloride exhibits significant biological activity, particularly as an inhibitor of serine proteases. Its mechanism of action involves binding to the active site of these enzymes, thus preventing substrate access and inhibiting enzymatic activity. This property makes it valuable in research related to enzyme regulation and potential therapeutic applications in diseases where serine proteases are involved .

Additionally, studies have indicated that benzamidine derivatives possess antifungal and antibacterial properties, suggesting that 4-iodo-benzamidine hydrochloride may also exhibit similar activities. Its efficacy against specific pathogens could be explored further in pharmacological studies .

The synthesis of 4-iodobenzamidine hydrochloride can be achieved through several methods, including:

- Direct Iodination: Starting from benzamidine, iodine can be introduced at the para position using electrophilic aromatic substitution reactions.

- Amidation Reactions: By reacting 4-iodobenzoic acid with appropriate amines under acidic conditions, 4-iodobenzamidine can be synthesized and subsequently converted to its hydrochloride form by treatment with hydrochloric acid.

- Pinner Reaction: This method involves converting nitriles to amidines using hydrogen chloride and alcohols under specific conditions, which can also lead to the formation of 4-iodobenzamidine hydrochloride .

These methods illustrate the compound's synthetic accessibility and potential for modification.

4-Iodo-benzamidine hydrochloride has various applications, primarily in:

- Pharmaceutical Development: As a lead compound for designing protease inhibitors that could serve as therapeutic agents.

- Biochemical Research: Utilized in studies to understand enzyme mechanisms and interactions due to its inhibitory properties.

- Synthetic Chemistry: Acts as an intermediate for synthesizing more complex organic molecules or other pharmaceutical agents.

The compound's unique structure allows it to be a crucial building block in medicinal chemistry .

Interaction studies involving 4-iodobenzamidine hydrochloride typically focus on its binding affinity with serine proteases. Research has shown that modifications at the iodine position can influence binding efficiency and selectivity toward specific proteases. These studies are essential for optimizing the compound's pharmacological properties and understanding its mechanism of action at a molecular level .

Several compounds share structural similarities with 4-iodobenzamidine hydrochloride. Here are some notable examples:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Benzamidine | Basic structure without halogen substitution | Commonly used as a reference amidine compound |

| 4-Bromobenzamidine | Bromine substituent at para position | Similar reactivity but different halogen effects |

| 4-Aminobenzamide | Amino group instead of iodine | More polar; often used in biological assays |

| 2-Iodobenzamidine | Iodine at ortho position | Different steric effects influencing reactivity |

These compounds are compared based on their halogen substitution patterns and functional groups, which influence their biological activity and reactivity profiles. The presence of iodine in 4-iodobenzamidine hydrochloride distinguishes it from others, potentially enhancing its enzyme inhibition capabilities due to steric factors associated with the larger iodine atom .